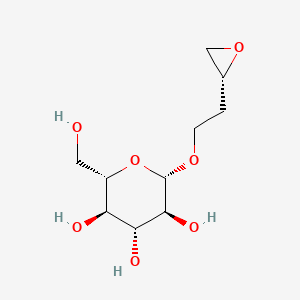
3,4-Epoxybutyl-alpha-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Epoxybutyl-alpha-D-glucopyranoside is an organic compound belonging to the class of o-glycosyl compounds. These compounds are characterized by a sugar group bonded through one carbon to another group via an O-glycosidic bond . This compound is a small molecule with the chemical formula C10H18O7 and is known for its experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Epoxybutyl-alpha-D-glucopyranoside typically involves the reaction of an appropriate glucopyranoside derivative with an epoxide. The reaction conditions often require the presence of a catalyst and a controlled environment to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3,4-Epoxybutyl-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the epoxide group into a diol.
Substitution: The epoxide group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can result in a variety of substituted glucopyranoside derivatives .
Scientific Research Applications
3,4-Epoxybutyl-alpha-D-glucopyranoside has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Epoxybutyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of beta-amylase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition is often studied using high-resolution X-ray crystallography to understand the molecular basis of its action .
Comparison with Similar Compounds
Similar Compounds
- Alpha-epoxypropyl glucoside
- Beta-epoxybutyl glucoside
- Alpha-epoxybutyl glucoside
Comparison
3,4-Epoxybutyl-alpha-D-glucopyranoside is unique due to its specific epoxide and glucopyranoside structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and inhibition profiles, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H18O7 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-[2-[(2R)-oxiran-2-yl]ethoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C10H18O7/c11-3-6-7(12)8(13)9(14)10(17-6)15-2-1-5-4-16-5/h5-14H,1-4H2/t5-,6+,7+,8-,9+,10+/m1/s1 |
InChI Key |
RZSIARIQGABJJE-NESWFBESSA-N |
Isomeric SMILES |
C1[C@H](O1)CCO[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O |
Canonical SMILES |
C1C(O1)CCOC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


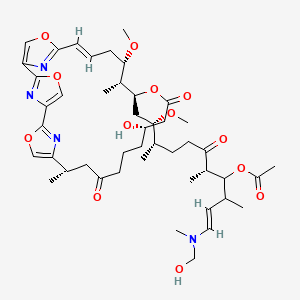

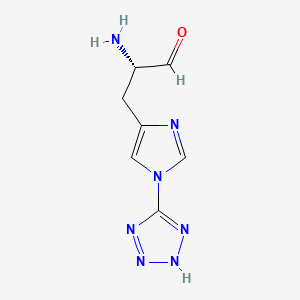
![(2R,3S,4S,5S,6S)-2-[(2R,3S,4R,5R,6S)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777808.png)
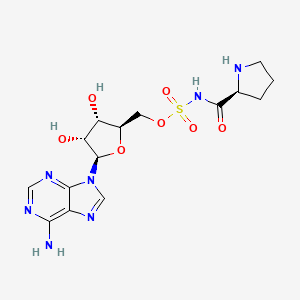
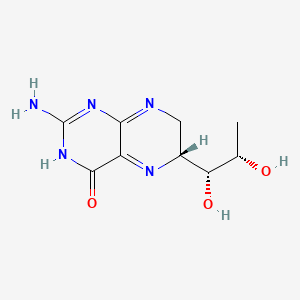
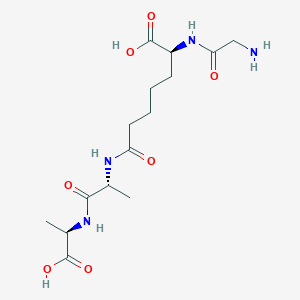
![5-[8,9-Dihydroxy-2,4-dioxo-7-(phosphonooxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonan-3-yl]-2-[hydroxy(hydroxymethyl)amino]pentanoic acid](/img/structure/B10777822.png)

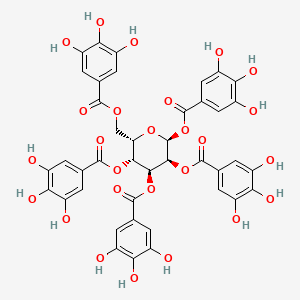
![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate](/img/structure/B10777844.png)
![(2S,3S)-3-(4-hydroxyphenyl)-2-[4-[(2S)-2-pyrrolidin-1-ylpropoxy]phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol](/img/structure/B10777853.png)
![2-(6-Aminopurin-9-yl)-5-[[hydroxy(sulfanyl)phosphinothioyl]oxymethyl]oxolane-3,4-diol](/img/structure/B10777867.png)

